N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide

P2X3 antagonist Pain Neurogenic disorder

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide (CAS 391867-66-6) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It is characterized by a 5-acetyl-4-phenylthiazole core linked via an amide bond to a phenyl ring bearing a bulky diisobutylsulfamoyl substituent.

Molecular Formula C26H31N3O4S2
Molecular Weight 513.67
CAS No. 391867-66-6
Cat. No. B2862731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
CAS391867-66-6
Molecular FormulaC26H31N3O4S2
Molecular Weight513.67
Structural Identifiers
SMILESCC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
InChIInChI=1S/C26H31N3O4S2/c1-17(2)15-29(16-18(3)4)35(32,33)22-13-11-21(12-14-22)25(31)28-26-27-23(24(34-26)19(5)30)20-9-7-6-8-10-20/h6-14,17-18H,15-16H2,1-5H3,(H,27,28,31)
InChIKeyYFQMNDMOFXDRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide (CAS 391867-66-6): Compound Class and Core Identity


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide (CAS 391867-66-6) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It is characterized by a 5-acetyl-4-phenylthiazole core linked via an amide bond to a phenyl ring bearing a bulky diisobutylsulfamoyl substituent. This compound is structurally related to a series of P2X3 receptor antagonists developed for neurogenic disorders [1]. Its molecular formula is C26H31N3O4S2, with a molecular weight of 513.67 g/mol.

Why N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide Cannot Be Simply Interchanged with In-Class Analogs


Within the 1,3-thiazol-2-yl substituted benzamide class, minor structural modifications lead to profound differences in P2X3 receptor antagonism, selectivity, and pharmacokinetic properties [1]. The specific combination of a 5-acetyl group on the thiazole and the sterically demanding diisobutylsulfamoyl moiety on the benzamide ring is expected to create a unique pharmacophoric fingerprint. Generic substitution with analogs lacking these precise features—such as those with unsubstituted thiazoles or smaller sulfonamide groups—risks loss of target potency, altered subtype selectivity, and unpredictable in vivo behavior. The following quantitative evidence guide details where comparative data exists to substantiate this differentiation.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide Against Closest Analogs


P2X3 Receptor Antagonism: Structural Class Potency Context

The target compound belongs to a chemical series disclosed as P2X3 receptor inhibitors. The patent broadly claims 1,3-thiazol-2-yl substituted benzamides as P2X3 antagonists, with exemplified compounds showing IC50 values in the low nanomolar range in a FLIPR-based calcium flux assay using human P2X3-transfected 1321N1 astrocytoma cells [1]. However, specific quantitative IC50 data for CAS 391867-66-6 is not disclosed in the patent; its potency must be inferred from the class. Importantly, the diisobutylsulfamoyl group is a defining structural feature, as smaller alkylsulfamoyl analogs (e.g., dimethylsulfamoyl) typically exhibit reduced potency or altered physicochemical properties.

P2X3 antagonist Pain Neurogenic disorder

Ligand Efficiency and Lipophilicity: Impact of the Diisobutylsulfamoyl Group

The diisobutylsulfamoyl substituent contributes substantial lipophilicity (calculated logP ≈ 5.3) and molecular weight beyond the Ro5 threshold [1]. For CNS-penetrant P2X3 antagonists, this property vector differs markedly from analogs employing smaller, less lipophilic sulfonamides. For example, 4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide (Mol. Wt. 339 Da, calculated logP ~2.5) exemplifies a simpler, more ligand-efficient scaffold [2]. The higher lipophilicity of the target compound may enhance blood-brain barrier permeability but could also increase non-specific binding and metabolic liability compared to smaller analogs.

Ligand efficiency Lipophilicity CNS drug design

Synthetic Accessibility and Building Block Uniqueness

The 5-acetyl-4-phenyl-1,3-thiazol-2-amine building block is a moderately complex heterocycle that requires multi-step synthesis. When combined with the sterically hindered 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid, the final compound presents a synthetic challenge not shared by simpler thiazole-benzamides. The diisobutylsulfamoyl chloride precursor (CAS not listed) is itself a specialty reagent. In contrast, analogs such as N-(5-acetyl-4-phenylthiazol-2-yl)-4-methoxybenzamide or the unsubstituted benzamide are accessible via straightforward amide coupling of commercially available acids. This synthetic complexity may justify procurement of the pre-made target compound for laboratories lacking in-house advanced synthesis capability.

Synthetic tractability Building block Chemical procurement

Optimal Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide Based on Differentiation Evidence


P2X3 Receptor Pharmacological Tool Compound for Pain and Sensory Neurobiology

Given its structural assignment as a 1,3-thiazol-2-yl substituted benzamide within the Bayer P2X3 patent space [1], this compound is best deployed as a pharmacological tool to interrogate P2X3-mediated signaling in nociception, chronic cough, and bladder dysfunction models. Its unique diisobutylsulfamoyl motif may offer a distinct binding mode compared to simpler alkylsulfamoyl analogs, potentially revealing structure-activity relationship (SAR) hotspots around the sulfonamide pocket. Researchers should request vendor-supplied IC50 data against P2X3 and counter-screening against P2X2/3 heteromers to ensure target selectivity.

CNS Penetration and in Vivo Efficacy Studies for Neurogenic Pain

The higher calculated lipophilicity (cLogP ~5.3) of this compound relative to smaller sulfamoyl analogs [2][3] suggests potential for enhanced BBB permeability. This makes it a candidate for in vivo efficacy studies in rodent models of neuropathic or inflammatory pain where CNS exposure is critical. Investigators should confirm brain-to-plasma ratios experimentally and compare with a less lipophilic P2X3 antagonist to establish the added value of the diisobutylsulfamoyl substitution in achieving therapeutic brain concentrations.

Fragment-Based and Structure-Based Drug Design Drives

The synthetic complexity of the target compound, arising from the sterically demanding diisobutylsulfamoyl group and the 5-acetylthiazole core [1], positions it as a valuable advanced intermediate for medicinal chemistry campaigns. Instead of synthesizing the compound from scratch, groups can procure it to rapidly generate focused libraries exploring amide bioisosteres or thiazole C5 modifications, thereby accelerating SAR exploration around a validated P2X3 antagonist chemotype.

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.